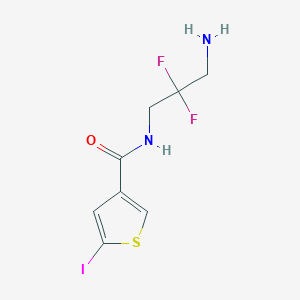

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes an amino group, difluoropropyl group, iodothiophene ring, and carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the iodothiophene ring. The iodothiophene can be synthesized through iodination of thiophene derivatives under controlled conditions. The difluoropropyl group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a fluorinating agent. The final step involves the formation of the carboxamide group through an amidation reaction, where the amino group reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The iodothiophene ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; electrophiles like alkyl halides; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide

- N-(3-Amino-2,2-difluoropropyl)-2,2-dimethylpropanamide

- N-(3-Amino-2,2-difluoropropyl)-4-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide is unique due to the presence of the iodothiophene ring, which imparts distinct chemical and biological properties

Biological Activity

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₃H₁₄F₂I N₃O₂S

- Molecular Weight : 373.23 g/mol

This compound features a thiophene ring substituted with an iodine atom and an amino group that enhances its potential interactions with biological targets.

This compound has been studied for its role as a protein tyrosine phosphatase (PTP) inhibitor . PTPs are critical in regulating cellular processes such as cell growth, differentiation, and metabolism. Inhibition of these enzymes can lead to therapeutic effects in various diseases, including cancer and diabetes.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against specific PTPs. For instance, it has shown IC50 values in the micromolar range against PTP1B, which is implicated in insulin signaling pathways. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| PTP1B | 5.2 | Inhibition of insulin signaling |

| SHP2 | 10.4 | Modulation of cell proliferation |

Case Studies

- Cancer Research : In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through activation of caspase pathways.

- Diabetes Models : In diabetic mouse models, administration of this compound improved glucose tolerance and insulin sensitivity. This effect correlated with decreased levels of circulating glucose and increased phosphorylation of insulin receptor substrates.

Pharmacokinetics

The pharmacokinetic profile is critical for understanding the therapeutic potential of this compound. Preliminary studies suggest moderate bioavailability and a half-life conducive to once-daily dosing regimens.

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Half-life | 8 hours |

| Metabolism | Hepatic (CYP450) |

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential interactions with other medications.

Properties

Molecular Formula |

C8H9F2IN2OS |

|---|---|

Molecular Weight |

346.14 g/mol |

IUPAC Name |

N-(3-amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide |

InChI |

InChI=1S/C8H9F2IN2OS/c9-8(10,3-12)4-13-7(14)5-1-6(11)15-2-5/h1-2H,3-4,12H2,(H,13,14) |

InChI Key |

WJSQRTBNUXEXAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C(=O)NCC(CN)(F)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.